![molecular formula C17H18N2O3 B2647706 N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide CAS No. 923674-12-8](/img/structure/B2647706.png)
N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two carboxamide groups and a methoxyethyl substituent, which contribute to its distinct chemical behavior and reactivity.
科学的研究の応用
N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials and polymers
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
類似化合物との比較
Similar Compounds
N-(2-methoxyethyl)ethylamine: A simpler analog with similar functional groups but lacking the biphenyl core.
Bis(2-methoxyethyl)amine: Another related compound with two methoxyethyl groups attached to an amine.
Uniqueness
N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide stands out due to its biphenyl structure, which imparts unique electronic and steric properties. This makes it more versatile in various applications compared to its simpler analogs .
特性
IUPAC Name |
2-[2-(2-methoxyethylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-11-10-19-17(21)15-9-5-3-7-13(15)12-6-2-4-8-14(12)16(18)20/h2-9H,10-11H2,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIYJVCSNOLRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2647626.png)
![N-Benzyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2647627.png)
![[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2647628.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline](/img/structure/B2647630.png)
![4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2647632.png)
![1-Spiro[2.3]hexan-2-ylethanone](/img/structure/B2647633.png)
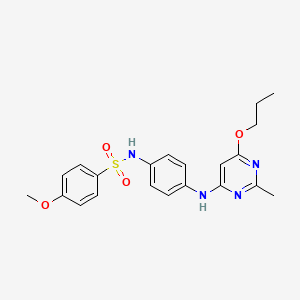
![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)
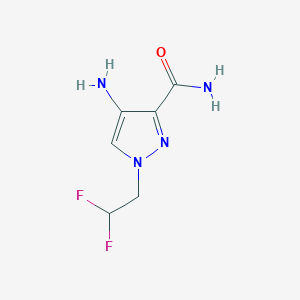
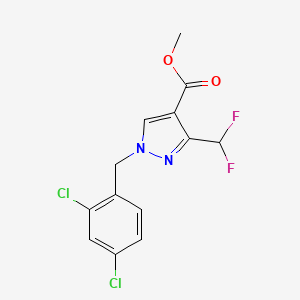
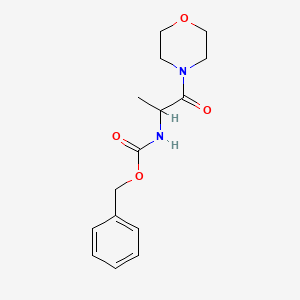
![5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647640.png)
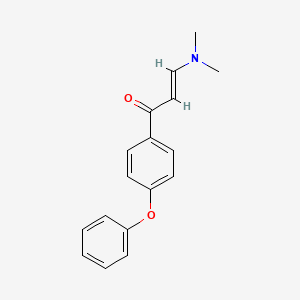
![2-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2647644.png)
